Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and an amino acid derivative, making it of interest for various scientific studies.
The synthesis of methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, duration) are crucial for optimizing yield and purity but are often proprietary to specific research groups or manufacturers.
The molecular structure of methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate features a central propanoate backbone with an amino group attached to the second carbon. The presence of the 2-chloro and 6-fluoro substitutions on the phenyl ring significantly influences the compound's reactivity and interaction with biological targets.
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate can participate in various chemical reactions:
Technical details regarding these reactions depend on specific conditions, such as catalysts used and reaction environments.
The mechanism of action for methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate primarily revolves around its interaction with biological targets:
Data on specific mechanisms requires empirical studies often found in pharmacological literature.
Relevant data on these properties can be found in chemical safety data sheets and material safety data sheets provided by suppliers .
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has several potential applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS: 1266702-93-5) represents a synthetically modified aromatic amino acid ester with systematic IUPAC designation as methyl 2-ammonio-3-(2-chloro-6-fluorophenyl)propanoate. Its molecular formula (C₁₀H₁₁ClFNO₂; MW: 231.65 g/mol) features a phenylalanine backbone modified with ortho-chloro and meta-fluoro substituents on the aromatic ring, esterified at the α-carboxyl group. The canonical SMILES (COC(=O)C(N)CC1=C(F)C=CC=C1Cl) and InChIKey (KGUXUHPECRKOKE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity [1] [4].
Structurally, it belongs to the halogenated non-proteinogenic aromatic amino acid ester subclass. The chlorine at C2 and fluorine at C6 create a distinctive 1,3-disubstitution pattern on the phenyl ring, inducing significant steric and electronic perturbations compared to natural phenylalanine. The methyl ester group enhances cell permeability relative to the free acid form, a critical feature for prodrug design. This configuration positions the compound at the intersection of halogenated phenylalanines and bioactive ester prodrugs [1] [10].
Table 1: Nomenclature and Identifiers of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate
| Classification | Identifier |
|---|---|
| Systematic Name | Methyl 2-ammonio-3-(2-chloro-6-fluorophenyl)propanoate |
| CAS Registry | 1266702-93-5 |
| Molecular Formula | C₁₀H₁₁ClFNO₂ |
| Molecular Weight | 231.65 g/mol |
| SMILES | COC(=O)C(N)CC1=C(F)C=CC=C1Cl |
| InChIKey | KGUXUHPECRKOKE-UHFFFAOYSA-N |
| Related Free Acid | 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid |
The rational design of halogenated phenylalanine analogues originated from observations of natural halogenated amino acids in marine organisms and microbial metabolites. Early work (1950s–1970s) focused on tyrosine and phenylalanine halogenation to study metabolic pathways, notably revealing halogen-dependent effects on neurotransmitter synthesis. The discovery that ortho-halogenation could drastically alter physicochemical and biological properties spurred targeted medicinal chemistry efforts [3] [5].
A pivotal advancement emerged with the discovery that halogenated aromatic amino acids exhibit balanced polyvalent antiglutamatergic actions. Unlike selective NMDA receptor antagonists, which cause severe psychotomimetic side effects, compounds like 3,5-dibromo-D-tyrosine demonstrated neuroprotection without significant toxicity in stroke models. This highlighted halogenated tyrosines/phenylalanines as templates for central nervous system (CNS) therapeutics targeting excitotoxicity [3] [7]. The development of methyl ester prodrugs followed to address the poor blood-brain barrier penetration of free acids. Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate exemplifies this progression, leveraging esterification to enhance bioavailability while retaining the critical halogen-mediated pharmacophore. Its structural evolution reflects three key milestones:
Table 2: Evolution of Key Halogenated Phenylalanine Analogues in Drug Discovery
| Compound | Structural Features | Therapeutic Significance | Timeframe |
|---|---|---|---|
| 3,5-Dibromo-D-tyrosine | Aromatic Br at C3/C5; free carboxylate | Neuroprotection in stroke models | 2000s |
| 2-Chloro-DL-phenylalanine (H-DL-Phe(2-Cl)-OH) | ortho-Cl; free carboxylate | Serotonin synthesis modulation | 1970s |
| Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate | ortho-Cl, meta-F; methyl ester | Enhanced BBB penetration for excitotoxicity targets | 2010s |
The strategic placement of chlorine and fluorine at the 2- and 6-positions of the phenyl ring confers distinct advantages for molecular interactions and pharmacokinetics:
Ortho-Chloro Substituent
The bulky chlorine atom at C2 imposes a twist angle (~30°) between the phenyl ring and the alanyl side chain. This steric perturbation reduces rotational freedom, potentially stabilizing bioactive conformations. Crucially, chlorine’s polarizability enables halogen bonding (σ-hole interaction) with carbonyl oxygens or histidine residues in target proteins. This non-covalent interaction enhances binding affinity and selectivity for proteins involved in excitotoxicity, such as glutamate transporters or modulatory sites on ionotropic receptors [5] [9]. Quantum mechanical studies confirm chlorine’s capacity for strong (5–10 kJ/mol), directional interactions with backbone carbonyls, a feature exploited in protein-protein interaction inhibitors [9].
Meta-Fluoro Substituent
Fluorine at C6 exerts primarily electronic effects: Its strong electron-withdrawing nature (-I effect) reduces the π-electron density of the aromatic ring, modulating cation-π interactions with nearby cationic residues (e.g., lysine or arginine). Additionally, fluorine enhances lipophilicity (logP increase ~0.5) without significant metabolic liability, promoting membrane permeability and blood-brain barrier penetration. The C–F bond’s stability toward oxidative metabolism extends plasma half-life relative to non-halogenated analogs [4] [5] [9].
Combined Ortho/Meta Halogenation
The 1,3-disubstitution pattern creates a synergistic electronic gradient across the phenyl ring. Computational models (e.g., electrostatic potential maps) reveal anisotropic charge distribution favoring interactions with protein binding pockets. This pattern also confers resistance to cytochrome P450-mediated oxidation at the aromatic ring, a common site of phase I metabolism in phenylalanine derivatives. In peptide incorporation, such halogenation enhances proteolytic stability by restricting backbone flexibility and shielding amide bonds [5] [9].
Table 3: Impact of Halogen Position on Molecular Properties
| Halogen Position | Key Effects | Medicinal Chemistry Advantage |
|---|---|---|
| Ortho-Chlorine (C2) | - Steric bulk restricts side-chain rotation - Strong σ-hole for halogen bonding - Metabolic stabilization of adjacent positions | Enhanced target affinity via directional interactions; Conformational constraint |
| Meta-Fluoro (C6) | - Electron-withdrawing (-I effect) - Increased lipophilicity (logP) - Minimal steric perturbation | Improved membrane permeability; Metabolic stability; Modulated electronic effects |
| Combined (C2/C6) | - Synergistic electronic gradient - Resistance to aromatic oxidation - Proteolytic stability in peptides | Balanced polypharmacology; Extended half-life; CNS bioavailability |
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 33227-10-0